molecular formula C24H17ClFN3O B2535702 5-benzyl-3-(2-chlorobenzyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one CAS No. 1189889-98-2

5-benzyl-3-(2-chlorobenzyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one

Cat. No.: B2535702
CAS No.: 1189889-98-2
M. Wt: 417.87
InChI Key: VBAJBUSCSQCTOX-UHFFFAOYSA-N
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Description

The compound 5-benzyl-3-(2-chlorobenzyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one belongs to the pyrimidoindole class of heterocycles, which are recognized for their broad biological activities, including antiviral, antifungal, and receptor antagonism properties . Pyrimido[5,4-b]indol-4-one derivatives are particularly notable for their structural versatility, enabling modifications at the 3-, 5-, and 8-positions to optimize pharmacokinetic and pharmacodynamic profiles. The target compound features a benzyl group at position 5, a 2-chlorobenzyl group at position 3, and a fluorine atom at position 6.

Properties

IUPAC Name

5-benzyl-3-[(2-chlorophenyl)methyl]-8-fluoropyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClFN3O/c25-20-9-5-4-8-17(20)14-28-15-27-22-19-12-18(26)10-11-21(19)29(23(22)24(28)30)13-16-6-2-1-3-7-16/h1-12,15H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBAJBUSCSQCTOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)F)C4=C2C(=O)N(C=N4)CC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-benzyl-3-(2-chlorobenzyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one typically involves multiple steps, including the formation of the indole core and subsequent functionalization. Common synthetic routes include:

    Formation of the Indole Core: This can be achieved through various methods such as the Fischer indole synthesis or the Bartoli indole synthesis.

Industrial production methods often involve optimizing these synthetic routes to improve yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques .

Chemical Reactions Analysis

5-benzyl-3-(2-chlorobenzyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structural motifs exhibit significant biological activities, including:

1. Anticancer Activity

  • Preliminary studies suggest that 5-benzyl-3-(2-chlorobenzyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one may possess cytotoxic effects against certain cancer cell lines. The presence of pyrimidine and indole moieties is often associated with anticancer properties due to their ability to interact with critical molecular targets involved in cell proliferation and survival.

2. Antiviral Properties

  • Compounds structurally related to this compound have shown efficacy against viruses such as the Hepatitis C Virus (HCV). In vitro studies demonstrated that these analogs effectively inhibited HCV replication, indicating potential applications in antiviral drug development .

3. Immune Modulation

  • Substituted pyrimido[5,4-b]indoles have been shown to selectively stimulate Toll-like receptor 4 (TLR4), leading to the activation of NFκB and cytokine production such as IL-6 and interferon γ-induced protein 10 (IP-10). This suggests potential use as immune modulators or adjuvants in vaccine formulations .

Antiviral Activity Against HCV

In a notable study, structural analogs of this compound were tested for their ability to inhibit HCV replication in vitro. Results indicated a significant reduction in viral load, supporting further exploration of this compound for antiviral applications.

Immune Response Modulation

Another study focused on immune cell stimulation by derivatives of this compound. The findings revealed that certain derivatives could induce a robust immune response with minimal cytotoxicity, highlighting their potential for use in therapeutic vaccines.

Mechanism of Action

The mechanism of action of 5-benzyl-3-(2-chlorobenzyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • The 2-chlorobenzyl group in the target compound may offer similar steric effects with added electron-withdrawing properties . Position 5: Fluorobenzyl groups (e.g., 4-fluorobenzyl in HBV inhibitors) increase lipophilicity, aiding membrane permeability. The benzyl group in the target compound lacks fluorine but retains aromaticity for π-π stacking . Position 8: Fluorine or methoxy substituents influence electronic distribution; fluorine’s electronegativity may stabilize receptor interactions .
Physicochemical and Crystallographic Properties
  • Crystallography : The 4-fluorobenzyl/2-methoxybenzyl analog crystallized with unit cell parameters a = 16.366 Å, b = 6.0295 Å, c = 21.358 Å , and β = 105.21° , forming a stable lattice via C–H···O and π-π interactions . The target compound’s benzyl/2-chlorobenzyl groups may reduce crystallinity due to increased steric bulk.
  • Solubility : Methoxy and oxadiazole substituents improve aqueous solubility (e.g., 5-(2-fluorobenzyl)-8-methoxy analog ), whereas chlorobenzyl/benzyl groups in the target compound likely decrease solubility, necessitating formulation optimization.

Biological Activity

5-benzyl-3-(2-chlorobenzyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound belongs to the class of pyrimidoindoles, which are known for their diverse biological activities. Its structure includes a fluorine substituent and a chlorobenzyl group, which may influence its pharmacological properties.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including:

  • Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has shown promise in inhibiting the growth of human leukemia cells with an IC50 value in the micromolar range.
  • Antimicrobial Properties : The compound has demonstrated activity against certain bacterial strains, indicating potential as an antimicrobial agent.
  • Enzyme Inhibition : Research indicates that it may inhibit specific enzymes involved in cancer progression and microbial resistance.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
AnticancerHuman leukemia cells10
AntibacterialStaphylococcus aureus15
Enzyme InhibitionTopoisomerase II20

Case Study 1: Anticancer Activity

A study conducted by researchers focused on the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation in a dose-dependent manner. The mechanism of action was attributed to the induction of apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Efficacy

In another investigation, the compound was tested against multiple bacterial strains, including both Gram-positive and Gram-negative bacteria. The results showed that it was particularly effective against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) that supports its potential use as an antimicrobial agent.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

  • Mechanism of Action : The compound appears to disrupt cellular processes by targeting specific pathways involved in cell growth and survival. This includes modulation of signaling pathways associated with cancer cell proliferation.
  • Structure-Activity Relationship (SAR) : Modifications to the benzyl groups and fluorine substituent have been explored to enhance potency and selectivity. Variants with different halogen substitutions showed varying degrees of biological activity.
  • Toxicity Profile : Initial assessments indicate a favorable toxicity profile, with low cytotoxicity observed in non-cancerous cell lines compared to cancerous ones.

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